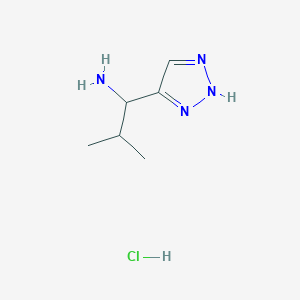

2-Methyl-1-(2H-triazol-4-yl)propan-1-amine;hydrochloride

Description

Introduction to 2-Methyl-1-(2H-triazol-4-yl)propan-1-amine Hydrochloride

Systematic Nomenclature and IUPAC Classification

The compound’s IUPAC name, 2-methyl-1-(2H-1,2,3-triazol-4-yl)propan-1-amine hydrochloride , reflects its structural components:

- 2H-1,2,3-triazol-4-yl : A five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 3, where the hydrogen atom is bonded to the nitrogen at position 2 (tautomerically favored in aqueous solutions).

- Propan-1-amine : A three-carbon alkyl chain with an amine group (-NH₂) at the terminal position.

- 2-methyl : A methyl substituent on the second carbon of the propane backbone.

- Hydrochloride : A counterion formed via protonation of the amine group.

The numbering and substituent placement adhere to IUPAC priority rules, prioritizing the triazole ring’s nitrogen-rich heteroaromatic system. Table 1 compares its nomenclature to related triazole derivatives.

Table 1: Nomenclature of Selected Triazole Derivatives

Historical Context in Heterocyclic Chemistry Research

The synthesis of 1,2,3-triazoles dates to Otto Dimroth’s 1910 work on azide-alkyne cycloadditions. However, 2-methyl-1-(2H-triazol-4-yl)propan-1-amine hydrochloride emerged more recently, driven by medicinal chemistry’s demand for bioisosteres. Key milestones include:

- 1980s–1990s : Development of Huisgen azide-alkyne cycloaddition, enabling regioselective triazole synthesis.

- 2000s : Application of copper(I)-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC) methods to synthesize triazole-amine hybrids.

- 2010s : Optimization of hydrochloride salt formation for improved solubility in drug formulations.

The compound’s first reported synthesis likely utilized CuAAC, reacting a propargylamine derivative with an azide precursor, followed by hydrochloric acid quench. Its structural analogs, such as 3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine, highlight the role of regiochemical control in modern heterocyclic synthesis.

Position Within Triazole-Based Compound Taxonomies

2-Methyl-1-(2H-triazol-4-yl)propan-1-amine hydrochloride belongs to two overlapping taxonomies:

Structural Taxonomy

- Core heterocycle : 2H-1,2,3-triazole (vs. 1H- or 1,2,4-triazoles).

- Substituent type : Alkylamine (propan-1-amine) with a methyl branch.

- Salt form : Hydrochloride, enhancing crystallinity and stability.

Functional Taxonomy

- Bioisosteres : Mimics amide or carboxylic acid groups in drug design.

- Coordination ligands : The triazole’s nitrogen atoms enable metal-binding, useful in catalysis.

Table 2: Structural and Functional Comparison with Triazole Derivatives

Properties

IUPAC Name |

2-methyl-1-(2H-triazol-4-yl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4.ClH/c1-4(2)6(7)5-3-8-10-9-5;/h3-4,6H,7H2,1-2H3,(H,8,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXYRGRUIFBWMOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=NNN=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2375259-02-0 | |

| Record name | 2-methyl-1-(1H-1,2,3-triazol-4-yl)propan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(2H-triazol-4-yl)propan-1-amine;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of substituted phenyl azides with alkynes in the presence of a copper catalyst. The reaction is carried out in a mixture of dimethylformamide and water, with copper sulfate pentahydrate and sodium ascorbate as catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(2H-triazol-4-yl)propan-1-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazoles, including 2-methyl-1-(2H-triazol-4-yl)propan-1-amine;hydrochloride, exhibit significant antimicrobial properties. For instance, research has shown that certain triazole derivatives possess broad-spectrum antibacterial and antifungal activities. The mechanism is believed to involve the disruption of microbial cell membranes or interference with essential metabolic pathways .

Pharmaceutical Formulation

The compound has been explored as a potential active ingredient in pharmaceutical formulations targeting conditions such as thrombocytopenia. Its role as a thrombopoietin receptor agonist suggests its utility in enhancing platelet production, which is crucial for patients with low platelet counts .

Polymer Science

Thermoresponsive Polymers

The integration of triazole units into thermoresponsive polymers has been a significant area of research. This compound serves as a coordination site in the synthesis of macromolecular coordination ligands (MCLs). These polymers exhibit unique properties such as temperature-dependent solubility and can be utilized in drug delivery systems or smart materials .

Synthesis of Novel Materials

The compound's ability to form stable complexes has been exploited in the development of new materials with tailored properties. For example, its incorporation into polymeric structures has led to advancements in creating materials with specific mechanical and thermal characteristics suitable for various industrial applications .

Coordination Chemistry

Ligand Design

In coordination chemistry, this compound acts as a ligand for metal ions, facilitating the formation of metal-triazole complexes. These complexes are studied for their potential applications in catalysis and materials science. The unique electronic properties of the triazole ring enhance the stability and reactivity of these metal complexes, making them suitable for various catalytic processes .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Methyl-1-(2H-triazol-4-yl)propan-1-amine;hydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, highlighting differences in heterocyclic cores, substituents, and physicochemical properties:

Key Observations:

Heterocycle Impact :

- The 2H-triazole in the target compound differs from 1H-1,2,3-triazole () in tautomerism and nitrogen positioning, which affects electronic properties and binding interactions .

- Replacement with tetrazole () introduces an additional nitrogen, increasing acidity and hydrogen-bonding capacity .

- Thiophene () lacks nitrogen atoms, reducing polarity but enhancing lipophilicity .

Substituent Effects: The methylpropylamine chain in the target compound balances hydrophobicity and amine reactivity. Analogs with phenoxy linkers () or extended alkyl chains () exhibit varied solubility and bioavailability .

Reactivity Trends:

Biological Activity

Overview

2-Methyl-1-(2H-triazol-4-yl)propan-1-amine;hydrochloride, a triazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which facilitate interactions with various biological targets, making it a promising candidate for drug development.

The compound's IUPAC name is this compound, with a molecular formula of C₆H₁₂N₄·HCl. The triazole ring contributes to its pharmacological properties, allowing it to participate in hydrogen bonding and coordination with metal ions.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines. For instance, a study reported an EC50 value of approximately 178 nM against specific cancer types, indicating significant potency compared to other triazole derivatives .

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. It is believed that the triazole moiety interacts with cellular targets involved in cell survival pathways. Additionally, the compound has been shown to induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation .

Immunomodulatory Effects

Recent studies have also explored the immunomodulatory effects of this compound. It has been demonstrated to enhance the production of specific antibodies in immunized models, suggesting its potential as an immunostimulant. This property may be leveraged in developing vaccines or adjuvants .

Synthesis and Evaluation

The synthesis of this compound typically involves cyclization reactions using copper-catalyzed azide-alkyne cycloaddition (CuAAC) methods. The resulting compound has been evaluated for various biological activities:

| Activity | EC50 Value (nM) | Reference |

|---|---|---|

| Anticancer Activity | 178 | |

| Ferroptosis Induction | Not specified | |

| Immunostimulatory Activity | Statistically significant increase in IgG production |

Comparative Studies

In comparative studies against similar compounds, such as imidazole and other triazole derivatives, this compound showed superior activity profiles, particularly in anticancer assays and immunological responses. The unique substitution pattern on the triazole ring appears to enhance its biological interactions significantly .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methyl-1-(2H-triazol-4-yl)propan-1-amine hydrochloride, and how can side reactions be minimized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with aromatic precursors. Key steps include:

- Triazole ring formation : Use copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core under inert atmosphere (N₂ or Ar) .

- Amine functionalization : Introduce the methylpropanamine moiety via nucleophilic substitution, requiring anhydrous solvents (e.g., DMF) and controlled temperatures (60–80°C) to avoid hydrolysis .

- Salt formation : React the free base with HCl gas in ethanol to yield the hydrochloride salt, monitored by pH titration .

- Critical Parameters : Catalyst purity (CuI > 99%), solvent drying (molecular sieves), and stoichiometric control of HCl to prevent over-acidification.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water gradient) to quantify impurities (<0.5% threshold) .

- Structural Confirmation :

- NMR : ¹H/¹³C NMR in D₂O to confirm triazole proton (δ 7.8–8.2 ppm) and methyl groups (δ 1.2–1.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ at m/z 185.1 (calculated) .

- Crystallography : Single-crystal X-ray diffraction to resolve stereochemistry (if applicable) .

Q. What solvents and conditions are suitable for solubility studies?

- Experimental Design :

- Test solubility in polar aprotic solvents (DMSO, DMF), aqueous buffers (pH 4–8), and alcohols (methanol, ethanol).

- Use UV-Vis spectroscopy (λ = 260–280 nm) to quantify solubility limits. For low solubility, employ co-solvents (e.g., PEG 400) .

- Table: Solubility Screening

| Solvent | Concentration (mg/mL) | Method |

|---|---|---|

| DMSO | 50–100 | Vortex + Sonication |

| PBS (pH 7.4) | <5 | Shake Flask |

Advanced Research Questions

Q. How can reaction mechanisms for triazole-amine bond formation be elucidated?

- Mechanistic Probes :

- Isotopic Labeling : Use ¹⁵N-labeled azides to track triazole nitrogen incorporation via 2D HSQC NMR .

- Kinetic Studies : Monitor reaction progress using in-situ IR spectroscopy (C≡N stretch at 2100 cm⁻¹) under varying temperatures (25–60°C) to calculate activation energy .

- Computational Support : Perform DFT calculations (e.g., Gaussian 16) to model transition states and electron density maps for CuAAC steps .

Q. How to resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?

- Troubleshooting Framework :

- Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), passage numbers, and assay protocols (MTT vs. ATP-luminescence) .

- Batch Variability : Compare multiple synthesis batches via LC-MS to rule out impurity-driven artifacts .

- Positive Controls : Include reference compounds (e.g., known kinase inhibitors) to calibrate assay sensitivity .

Q. What strategies enable enantiomeric resolution of chiral derivatives?

- Chiral Separation Methods :

- Chromatography : Use Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers (α > 1.2) .

- Crystallization : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) .

- Stereochemical Analysis : Circular dichroism (CD) spectroscopy to confirm absolute configuration .

Methodological Guidance for Experimental Design

Q. How to design stability studies under physiological conditions?

- Protocol :

- Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C for 24–72 hours.

- Monitor degradation via UPLC-MS/MS, focusing on hydrolysis of the triazole ring (predicted m/z shifts +18 Da) .

Q. What in vitro models are appropriate for preliminary neuropharmacological testing?

- Models :

- Receptor Binding : Radioligand displacement assays (e.g., ³H-LSD for serotonin receptors) .

- Functional Assays : Calcium flux assays in SH-SY5Y cells expressing GPCRs .

- Data Interpretation : Normalize responses to baseline (vehicle control) and validate with siRNA knockdown of target receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.